molecular formula C16H13Cl2N B8574323 8-Chloro-1-phenyl-3H-2-benzazepine hydrochloride CAS No. 81230-25-3

8-Chloro-1-phenyl-3H-2-benzazepine hydrochloride

Cat. No.: B8574323
CAS No.: 81230-25-3
M. Wt: 290.2 g/mol
InChI Key: DKTIEKJEPYAWCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-1-phenyl-3H-2-benzazepine hydrochloride is a useful research compound. Its molecular formula is C16H13Cl2N and its molecular weight is 290.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

81230-25-3

Molecular Formula

C16H13Cl2N

Molecular Weight

290.2 g/mol

IUPAC Name

8-chloro-1-phenyl-3H-2-benzazepine;hydrochloride

InChI

InChI=1S/C16H12ClN.ClH/c17-14-9-8-12-7-4-10-18-16(15(12)11-14)13-5-2-1-3-6-13;/h1-9,11H,10H2;1H

InChI Key

DKTIEKJEPYAWCB-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6 g (15 mmole) of 1-[4-chloro-2-benzoylphenyl]-3-phthalimidopropene, 0.9 g (18 mmole) of 85% hydrazine hydrate and 70 ml of 95% ethanol was refluxed for 2.5 hr. The insoluble precipitate formed was separated by filtration. The filtrate was acidified with ice cold dilute hydrochloric acid and extracted with ether. The aqueous layer was separated, made alkaline with dilute sodium hydroxide and extracted with methylene chloride. The methylene chloride solution was dried over anhydrous sodium sulfate, acidified with methanolic hydrogen chloride, diluted with isopropanol and concentrated at reduced pressure to a small volume. The crude product was collected by filtration to give tan prisms, mp 223°-225° C. dec.
Name
1-[4-chloro-2-benzoylphenyl]-3-phthalimidopropene
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.